molecular formula C19H37BrO3 B14222007 11-Hydroxyundecyl 8-bromooctanoate CAS No. 819883-43-7

11-Hydroxyundecyl 8-bromooctanoate

Cat. No.: B14222007
CAS No.: 819883-43-7
M. Wt: 393.4 g/mol
InChI Key: YOMLOCHLXCWERX-UHFFFAOYSA-N
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Description

11-Hydroxyundecyl 8-bromooctanoate is a brominated ester characterized by a long aliphatic chain (undecyl) with a hydroxyl group at the 11th carbon and a bromine atom at the 8th position of the octanoate moiety. Its molecular formula is C₁₉H₃₅BrO₃, with a molecular weight of 385.39 g/mol. The compound combines lipophilicity from the long hydrocarbon chain with polar reactivity from the hydroxyl and bromine groups, making it a candidate for applications in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

CAS No.

819883-43-7

Molecular Formula

C19H37BrO3

Molecular Weight

393.4 g/mol

IUPAC Name

11-hydroxyundecyl 8-bromooctanoate

InChI

InChI=1S/C19H37BrO3/c20-16-12-8-6-7-11-15-19(22)23-18-14-10-5-3-1-2-4-9-13-17-21/h21H,1-18H2

InChI Key

YOMLOCHLXCWERX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCO)CCCCCOC(=O)CCCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxyundecyl 8-bromooctanoate typically involves a multi-step process:

Industrial Production Methods

In an industrial setting, the production of 11-Hydroxyundecyl 8-bromooctanoate can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

11-Hydroxyundecyl 8-bromooctanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

Major Products

    Substitution: Formation of 11-azidoundecyl 8-bromooctanoate or 11-thiocyanatoundecyl 8-bromooctanoate.

    Oxidation: Formation of 11-oxoundecyl 8-bromooctanoate.

    Reduction: Formation of 11-hydroxyundecyl 8-hydroxyoctanoate.

Scientific Research Applications

11-Hydroxyundecyl 8-bromooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Hydroxyundecyl 8-bromooctanoate involves its reactive functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the bromine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of more complex molecules .

Comparison with Similar Compounds

Ethyl 8-Bromooctanoate (CAS: 29823-21-0)

Key Similarities and Differences :

  • Structure: Ethyl 8-bromooctanoate shares the 8-bromooctanoate moiety but uses an ethyl group instead of 11-hydroxyundecyl.
  • Molecular Weight : 249.15 g/mol (vs. 385.39 g/mol for 11-hydroxyundecyl analog), leading to differences in volatility and solubility .
  • Applications: Pharmaceuticals: Ethyl 8-bromooctanoate is a brominating agent in drug synthesis, contributing to antiviral and anticancer compound development . Agrochemicals: Used in herbicides and insecticides due to its stability and reactivity .
  • Reactivity : The ethyl ester’s shorter chain enhances solubility in organic solvents, whereas the 11-hydroxyundecyl group in the target compound may improve membrane permeability in drug delivery systems.

Hexabromocyclododecane (HBCD; CAS: 25637-99-4)

Key Contrasts :

  • Structure: HBCD is a fully brominated cyclic alkane, unlike the linear ester structure of 11-hydroxyundecyl 8-bromooctanoate.
  • Environmental Impact: HBCD is persistent, bioaccumulative, and toxic (PBT), leading to global restrictions . The ester linkage in 11-hydroxyundecyl 8-bromooctanoate may enhance biodegradability, reducing environmental risks.
  • Applications : HBCD is a flame retardant, while the target compound’s functional groups suggest roles in synthetic chemistry rather than material science.

Sodium 8-(2-Hydroxybenzamido)octanoate (CAS: 19311-91-2)

Functional Group Comparison :

  • Structure : Features a hydroxybenzamido group and carboxylate, differing from the target compound’s ester and hydroxyl groups.
  • Solubility: The sodium salt form increases water solubility, whereas 11-hydroxyundecyl 8-bromooctanoate’s long chain favors lipid solubility .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
11-Hydroxyundecyl 8-bromooctanoate C₁₉H₃₅BrO₃ 385.39 Ester, Br, -OH Pharmaceutical intermediates, agrochemicals (inferred)
Ethyl 8-bromooctanoate C₁₀H₁₇BrO₂ 249.15 Ester, Br Brominating agent, agrochemicals
Hexabromocyclododecane (HBCD) C₁₂H₁₈Br₆ 641.7 Cyclic Br Flame retardant (restricted)
Sodium 8-(2-hydroxybenzamido)octanoate C₁₅H₂₀NNaO₄ 301.31 Amide, -OH, COO⁻Na⁺ Surfactants, drug formulations

Research Findings and Implications

  • Synthetic Utility: The bromine atom in 11-hydroxyundecyl 8-bromooctanoate enables nucleophilic substitution reactions, akin to ethyl 8-bromooctanoate’s role in alkylation or cross-coupling reactions .
  • Drug Delivery: The hydroxyl group may facilitate conjugation with bioactive molecules, enhancing targeting compared to non-hydroxylated analogs.
  • Environmental Safety : Unlike HBCD, the ester group in the target compound may reduce bioaccumulation risks, though bromine content warrants ecotoxicology studies.

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